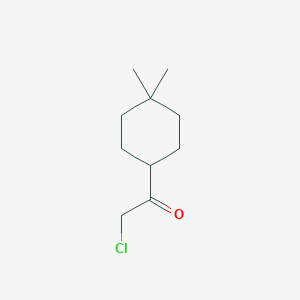
2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone” is a complex organic compound. It appears to contain a cyclohexane ring, which is a six-membered ring structure found in many important natural products and pharmaceuticals . The compound also contains a chlorine atom and a carbonyl group (C=O), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclohexane ring, with the chlorine atom and the carbonyl group attached. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl group and the electronegative chlorine atom could affect its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : Research on compounds like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, synthesized from dehydroabietic acid, contributes to understanding the crystal structures of related compounds. This particular study revealed the conformation of the central and terminal cyclohexane rings and provided insights into the directional interactions within the crystal structure (Zheng, Cui, & Rao, 2014).
Dimerization Studies : 2-Ureido-4[1H]-pyrimidinones are known for their ability to dimerize through a strong quadruple hydrogen bond array. A detailed study involving these compounds sheds light on their dimerization constant and lifetime, enhancing our understanding of molecular interactions (Söntjens, Sijbesma, Genderen, & Meijer, 2000).
Synthesis Methodologies : The synthesis of various compounds, such as 1,2-bis(dimethylphosphino)ethane, provides insights into methodologies involving 2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone and its derivatives. Such studies contribute to the development of new synthetic routes and the understanding of reaction mechanisms (Burt, Chatt, Hussain, & Leigh, 1979).
Aliphatic C-H Bond Activation : Research on the thermolysis of specific compounds leading to the loss of neopentane and the formation of eta(2)-diene intermediates demonstrates the application of this compound in studying aliphatic C-H bond activation (Tsang et al., 2008).
Electrochemical Oxidation Studies : The study of electrooxidation of compounds like 2,3-dimethylhydroquinone in the presence of this compound derivatives enhances our understanding of electrochemical mechanisms and reactions (Davarani et al., 2006).
Biotransformation for Chiral Synthesis : The biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone by specific bacterial strains for the highly stereoselective synthesis of chiral intermediates is another significant application. This type of research contributes to the development of novel biocatalytic routes for drug synthesis (Miao, Liu, He, & Wang, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(4,4-dimethylcyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGBHLEVBVHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)
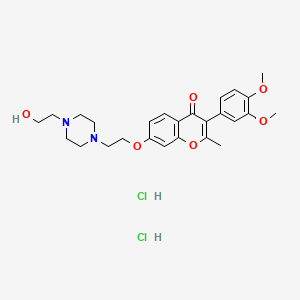
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2662522.png)
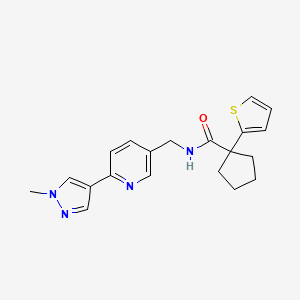

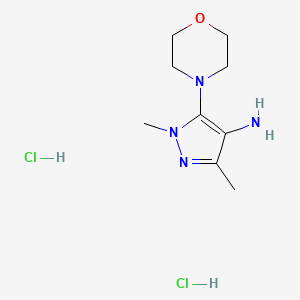


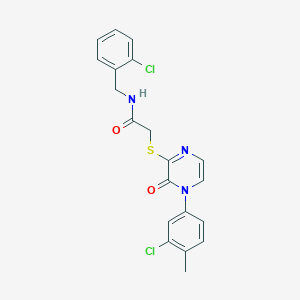
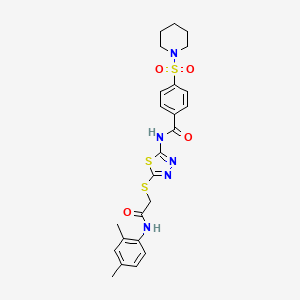

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)